2-Chloro-6-methyl-4-(trifluoromethyl)quinoline
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Overview
Description
2-Chloro-6-methyl-4-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of chloro, methyl, and trifluoromethyl groups on its quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-4-(trifluoromethyl)quinoline typically involves the cyclization of appropriate aniline derivatives. One common method includes the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for forming carbon–carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial for efficient large-scale production. Specific details on industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methyl-4-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction for forming carbon–carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and organoboron reagents are used in Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
2-Chloro-6-methyl-4-(trifluoromethyl)quinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, showing growth-inhibitory activities against various cancer cell lines.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Chemical Biology: It serves as a building block for synthesizing biologically active molecules and studying their interactions with biological targets.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methyl-4-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and require further research to elucidate fully .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-6-methyl-4-(trifluoromethyl)quinoline is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C11H7ClF3N |
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Molecular Weight |
245.63 g/mol |
IUPAC Name |
2-chloro-6-methyl-4-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H7ClF3N/c1-6-2-3-9-7(4-6)8(11(13,14)15)5-10(12)16-9/h2-5H,1H3 |
InChI Key |
CRZIYJWCPXSTKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(F)(F)F)Cl |
Origin of Product |
United States |
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